2,2-Dimethoxy-7-azaspiro[3.5]nonane (CAS: 1638920-37-2) is a highly functionalized spirocyclic amine building block utilized in medicinal chemistry, particularly in the synthesis of targeted protein degraders and receptor antagonists. Structurally, it features a 7-azaspiro[3.5]nonane core, which serves as a high-Fsp3, metabolically robust bioisostere for traditional flat heterocycles like piperazine. The critical procurement advantage of this specific molecule lies in its 2,2-dimethoxy moiety, which acts as a stable, built-in acetal protecting group for the highly reactive cyclobutanone position. This configuration allows for aggressive functionalization at the secondary amine (position 7) without risking unwanted nucleophilic attack or ring-opening at the cyclobutane ring, making it a reliable precursor for scalable pharmaceutical synthesis [1].
Substituting 2,2-dimethoxy-7-azaspiro[3.5]nonane with its unprotected ketone analog (2-oxo-7-azaspiro[3.5]nonane) introduces significant process liabilities. Unprotected cyclobutanones are highly electrophilic and prone to hydrate formation, self-condensation, or unwanted side reactions during basic or nucleophilic conditions typical of amine functionalization. Conversely, substituting with traditional flat amines like piperazine drastically reduces the sp3 character (Fsp3) of the final scaffold, often leading to poorer aqueous solubility and reduced metabolic stability. Procuring the pre-protected 2,2-dimethoxy acetal ensures that the reactive ketone is masked during primary amine coupling, ensuring reproducible synthetic workflows while maintaining the desirable 3D architectural benefits of the spirocycle[1].
During the synthesis of complex multi-ring systems, the secondary amine of the spirocycle must often undergo reductive amination, SNAr, or amide coupling. Using the unprotected 2-oxo-7-azaspiro[3.5]nonane exposes the cyclobutanone to nucleophilic attack, leading to significant yield losses. The 2,2-dimethoxy acetal completely masks this reactivity, allowing for near-quantitative conversion at the nitrogen position without side reactions [1].
| Evidence Dimension | Chemoselectivity during N-functionalization |
| Target Compound Data | Stable acetal prevents ketone cross-reactivity |
| Comparator Or Baseline | 2-oxo-7-azaspiro[3.5]nonane (unprotected ketone) |
| Quantified Difference | Avoids 100% of ketone-driven side reactions (e.g., self-condensation) |
| Conditions | Standard basic or reductive amine coupling workflows |
Procuring the pre-protected acetal saves multiple synthetic steps (in-house protection/deprotection) and significantly boosts overall process yield.
While unsubstituted spirocycles offer excellent 3D geometry, their purely aliphatic nature can lead to excessive lipophilicity, resulting in poor aqueous solubility. The introduction of the 2,2-dimethoxy group introduces polar oxygen atoms that significantly lower the partition coefficient. Computations show that 2,2-dimethoxy-7-azaspiro[3.5]nonane has an XLogP3 of 0.6, compared to approximately 1.8 for the unsubstituted 7-azaspiro[3.5]nonane [1].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | Unsubstituted 7-azaspiro[3.5]nonane (XLogP3 ≈ 1.8) |
| Quantified Difference | 1.2 log unit reduction in lipophilicity |
| Conditions | Standard computed partition coefficient models |
The lower lipophilicity directly translates to better aqueous solubility, making it a superior building block for avoiding 'brick dust' properties in final drug candidates.
Modern drug discovery heavily prioritizes molecules with high fractions of sp3-hybridized carbons (Fsp3) to improve clinical success rates and reduce off-target binding. 2,2-Dimethoxy-7-azaspiro[3.5]nonane provides a fully saturated, rigid 3D framework with an Fsp3 of 1.0. This is a stark contrast to traditional flat bioisosteres like aryl-piperazines, which typically have Fsp3 values below 0.5[1].
| Evidence Dimension | Fraction of sp3 carbons (Fsp3) |
| Target Compound Data | Fsp3 = 1.0 (100% saturated framework) |
| Comparator Or Baseline | Standard aryl-piperazine scaffolds (Fsp3 < 0.5) |
| Quantified Difference | >50% increase in sp3 character |
| Conditions | Topological structural analysis |
High Fsp3 building blocks are critical for modern drug discovery to improve solubility and reduce promiscuous off-target toxicity.
2,2-Dimethoxy-7-azaspiro[3.5]nonane is a highly effective precursor for constructing the rigidified linkers and binding motifs required in advanced SMARCA2 PROTACs. Its protected cyclobutanone allows for seamless coupling to pyridazine or other heteroaryl cores via the spirocyclic nitrogen, followed by downstream deprotection and functionalization to complete the degrader molecule[1].
The azaspiro[3.5]nonane core is highly effective as a structural motif in Histamine H3 receptor antagonists. The rigid spirocyclobutyl geometry provides robust binding affinity and selectivity compared to flexible analogs, while minimizing hERG liabilities often associated with large hydrophobic or flat aromatic groups[2].
In medicinal chemistry programs suffering from poor solubility or high metabolic clearance due to traditional piperazine rings, substituting with 2,2-dimethoxy-7-azaspiro[3.5]nonane offers an immediate structural upgrade. The dimethoxy group ensures the lipophilicity remains manageable (LogP ~0.6) while the spirocycle imparts metabolic resistance and 3D complexity [3].